4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine
Overview
Description
4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. The compound also contains a nitrofuran moiety, which is known for its biological activity, particularly its antibacterial properties .
Preparation Methods
The synthesis of 4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine involves several steps. One common method starts with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with benzylamine to form the corresponding Schiff base, which is subsequently reduced to yield the desired piperidine derivative . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups using different reagents and conditions.
Common reagents used in these reactions include nitric acid, acetic anhydride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine involves the reduction of the nitro group to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with bacterial DNA and proteins, leading to antibacterial effects . The molecular targets and pathways involved include bacterial enzymes and DNA .
Comparison with Similar Compounds
4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine can be compared with other nitrofuran derivatives and piperidine-containing compounds:
Properties
IUPAC Name |
4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-19(21)17-7-6-16(22-17)13-18-10-8-15(9-11-18)12-14-4-2-1-3-5-14/h1-7,15H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFNFLPRHDVIJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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